molecular formula C15H23N3OS B4815534 N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide

N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B4815534
M. Wt: 293.4 g/mol
InChI Key: APDKXILJZDUREH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is a compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a cyclohexyl group, a dimethylpyrimidinyl group, and a sulfanyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with cyclohexylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the sulfanyl group attached to the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

N-cyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-10-9-11(2)17-15(16-10)20-12(3)14(19)18-13-7-5-4-6-8-13/h9,12-13H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDKXILJZDUREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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